Cas no 494833-75-9 (tert-butyl N-(5-bromo-3-thienyl)carbamate)
tert-butyl N-(5-bromo-3-thienyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene
- Carbamicacid, (5-bromo-3-thienyl)-, 1,1-dimethylethyl ester (9CI)
- tert-butyl 5-bromothiophen-3-ylcarbamate
- tert-butyl N-(5-bromothiophen-3-yl)carbamate
- 3-N-Boc-amino-5-bromothiophene
- tert-butyl N-(5-bromo-3-thienyl)carbamate
- (5-Bromo-thiophen-3-yl)-carbamic acid tert-butyl ester
- EN300-117772
- 494833-75-9
- Z1269149154
- tert-butyl (5-bromothiophen-3-yl)carbamate
- DTXSID60578053
- SY021505
- XYKJEMNFRNXVIG-UHFFFAOYSA-N
- AKOS015834938
- 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene;3-N-BOC-AMINO-5-BROMOTHIOPHENE
- 4-(Boc-amino)-2-bromothiophene
- Carbamic acid, (5-bromo-3-thienyl)-, 1,1-dimethylethyl ester
- SCHEMBL3614340
- CS-W021607
- AS-36802
- CCG-339724
- MFCD11109813
- FT-0646262
- A871797
- tert-butyl(5-bromothiophen-3-yl)carbamate
- DA-17711
-
- MDL: MFCD11109813
- Inchi: 1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-7(10)14-5-6/h4-5H,1-3H3,(H,11,12)
- InChI Key: XYKJEMNFRNXVIG-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 276.97700
- Monoisotopic Mass: 276.97721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 66.6Ų
Experimental Properties
- Color/Form: Light-red to Brown Liquid
- PSA: 66.57000
- LogP: 3.93060
tert-butyl N-(5-bromo-3-thienyl)carbamate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Storage Condition:2-8 °C
tert-butyl N-(5-bromo-3-thienyl)carbamate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl N-(5-bromo-3-thienyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 048401-1g |
3-N-Boc-Amino-5-bromothiophene |
494833-75-9 | 95% | 1g |
£145.00 | 2022-02-28 | |
| Fluorochem | 048401-5g |
3-N-Boc-Amino-5-bromothiophene |
494833-75-9 | 95% | 5g |
£403.00 | 2022-02-28 | |
| Fluorochem | 048401-250mg |
3-N-Boc-Amino-5-bromothiophene |
494833-75-9 | 95% | 250mg |
£44.00 | 2022-02-28 | |
| AstaTech | 55812-0.25/G |
3-N-BOC-AMINO-5-BROMOTHIOPHENE |
494833-75-9 | 97% | 0.25g |
$47 | 2023-09-17 | |
| AstaTech | 55812-1/G |
3-N-BOC-AMINO-5-BROMOTHIOPHENE |
494833-75-9 | 97% | 1g |
$114 | 2023-09-17 | |
| AstaTech | 55812-5/G |
3-N-BOC-AMINO-5-BROMOTHIOPHENE |
494833-75-9 | 97% | 5g |
$389 | 2023-09-17 | |
| TRC | B751195-50mg |
2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene |
494833-75-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B751195-100mg |
2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene |
494833-75-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B751195-500mg |
2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene |
494833-75-9 | 500mg |
$ 295.00 | 2022-06-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12492-50g |
tert-butyl (5-bromothiophen-3-yl)carbamate |
494833-75-9 | 97% | 50g |
$1600 | 2023-09-07 |
tert-butyl N-(5-bromo-3-thienyl)carbamate Suppliers
tert-butyl N-(5-bromo-3-thienyl)carbamate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on tert-butyl N-(5-bromo-3-thienyl)carbamate
Recent Advances in the Synthesis and Applications of tert-Butyl N-(5-bromo-3-thienyl)carbamate (CAS: 494833-75-9)
In recent years, tert-butyl N-(5-bromo-3-thienyl)carbamate (CAS: 494833-75-9) has emerged as a pivotal intermediate in the synthesis of biologically active compounds, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its brominated thiophene core and carbamate functionality, serves as a versatile building block for the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of kinase inhibitors, antiviral agents, and other pharmacologically relevant molecules, underscoring its significance in medicinal chemistry.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of tert-butyl N-(5-bromo-3-thienyl)carbamate in the synthesis of potent and selective kinase inhibitors targeting cancer-related pathways. The researchers employed a palladium-catalyzed cross-coupling reaction to functionalize the brominated thiophene moiety, enabling the introduction of diverse pharmacophores. This approach not only enhanced the compound's binding affinity but also improved its pharmacokinetic properties, making it a promising candidate for further preclinical evaluation.
Another notable application of this compound was reported in the field of antiviral research. A team from the University of California, San Francisco, utilized tert-butyl N-(5-bromo-3-thienyl)carbamate as a key intermediate in the synthesis of novel protease inhibitors effective against SARS-CoV-2. The study, published in Nature Communications (2024), revealed that the brominated thiophene scaffold played a critical role in stabilizing the inhibitor-enzyme complex, thereby enhancing antiviral activity. These findings open new avenues for the development of broad-spectrum antiviral agents.
In addition to its pharmaceutical applications, tert-butyl N-(5-bromo-3-thienyl)carbamate has also found use in agrochemical research. A recent report in the Journal of Agricultural and Food Chemistry (2023) described its incorporation into the synthesis of novel fungicides with improved efficacy against resistant strains of plant pathogens. The carbamate group in the compound was found to enhance the stability and bioavailability of the fungicides, offering a sustainable solution for crop protection.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of tert-butyl N-(5-bromo-3-thienyl)carbamate. A study in Organic Process Research & Development (2024) addressed these issues by optimizing the reaction conditions and purification techniques, resulting in higher yields and reduced production costs. These advancements are expected to facilitate the broader adoption of this compound in industrial settings.
In conclusion, tert-butyl N-(5-bromo-3-thienyl)carbamate (CAS: 494833-75-9) continues to be a valuable tool in the toolkit of synthetic and medicinal chemists. Its versatility, coupled with recent methodological improvements, positions it as a key player in the development of next-generation therapeutics and agrochemicals. Future research should focus on exploring its potential in other areas, such as materials science and diagnostics, to fully realize its capabilities.
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